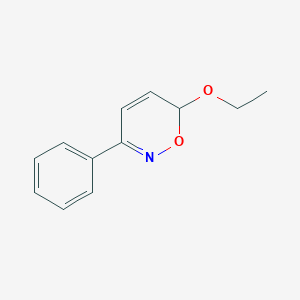
6-Ethoxy-3-phenyl-6H-1,2-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-phenyl-6H-1,2-oxazine, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to 6-Ethoxy-3-phenyl-6H-1,2-oxazine
This compound is a heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in medicinal chemistry, material science, and photonic technologies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in the development of new therapeutic agents targeting various diseases.
Case Study: Antiviral Properties
Recent studies have highlighted the antiviral potential of oxazine derivatives. For instance, compounds similar to this compound have been evaluated as inhibitors of the main protease (Mpro) of SARS-CoV-2. Structure-activity relationship (SAR) studies revealed that modifications to the oxazine structure can enhance bioactivity against viral targets, making it a candidate for further drug development against COVID-19 and other viral infections .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the synthesis of organic materials with specific optical and electronic characteristics.
Case Study: Organic Photonic Devices
Research indicates that oxazine compounds can be utilized in organic photonic devices due to their ability to absorb and emit light in the near-infrared spectrum. The incorporation of this compound into polymer matrices has been shown to improve the performance of organic light-emitting diodes (OLEDs) and solar cells .
Synthesis and Development of New Compounds
The synthesis of this compound serves as a precursor for developing more complex heterocyclic compounds. The oxazine framework allows for further functionalization, leading to a variety of derivatives with enhanced biological activity or novel physical properties.
Table: Synthesis Routes and Yields
| Synthesis Route | Steps | Yield (%) | Notes |
|---|---|---|---|
| Route A | 5 | 70 | Moderate complexity |
| Route B | 7 | 50 | High solvent use |
| Route C | 4 | 80 | Simplified isolation process |
The above table summarizes various synthetic routes explored for producing oxazine derivatives, showcasing the yield and complexity associated with each method .
Propriétés
Numéro CAS |
165554-70-1 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-ethoxy-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3 |
Clé InChI |
SPUCSHYJLIWXBM-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
SMILES canonique |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Synonymes |
6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















